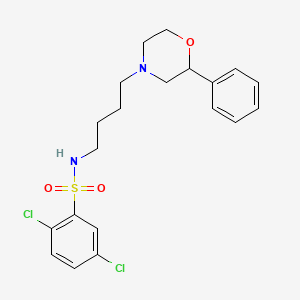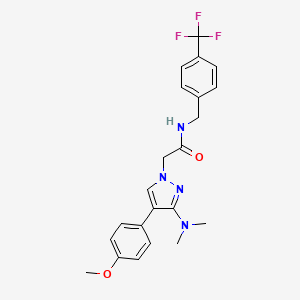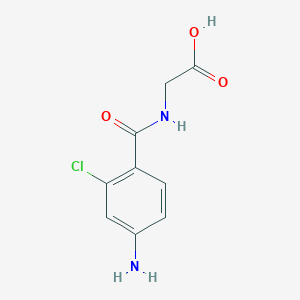
2,5-dichloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, also known as DCPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-HIV Activities
Research has shown that compounds structurally related to 2,5-dichloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, specifically benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, exhibit antimicrobial and anti-HIV activities. These compounds were synthesized through a process involving the chlorosulfonation of phenyl substituent present on 5-mercapto-1,3,4-oxadiazoles, and their efficacy was tested in vitro (Iqbal et al., 2006).
Enhancement of Cognitive Properties
A related compound, SB-399885, which shares structural similarities with 2,5-dichloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, has been studied for its potential in enhancing cognitive properties. This compound demonstrated high affinity and selectivity for the 5-HT6 receptor and showed promise in reversing age-dependent deficits in spatial learning, hinting at therapeutic utility in cognitive disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of related benzenesulfonamide compounds, like N-(2‘-Phenylphenyl)benzenesulfonamides, has been conducted to explore their potential in various applications, including catalysis and material science. These studies involve oxidative cross-coupling reactions and provide insight into the chemical properties and reactivity of such compounds (Miura et al., 1998).
Anticancer Activity
Another area of interest is the investigation of benzenesulfonamide derivatives for their potential anticancer activities. Novel compounds, including 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamides, have been synthesized and tested against human cancer cell lines. These studies have identified compounds with significant cytotoxic activity and the ability to induce apoptosis in cancer cells, offering potential pathways for the development of new anticancer agents (Żołnowska et al., 2016).
Enzyme Inhibition for Therapeutic Use
The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives represents another significant area of research. These inhibitors have therapeutic potential in treating conditions like glaucoma, edema, and certain neurological disorders. Studies have focused on designing sulfonamide compounds with high affinity and selectivity for specific carbonic anhydrase isoforms, leading to the development of more effective treatments (Gul et al., 2016).
Propiedades
IUPAC Name |
2,5-dichloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S/c21-17-8-9-18(22)20(14-17)28(25,26)23-10-4-5-11-24-12-13-27-19(15-24)16-6-2-1-3-7-16/h1-3,6-9,14,19,23H,4-5,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGZEABEKPQTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2460978.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2460979.png)


![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2460991.png)

![2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2460994.png)
![3-[(tert-Butoxy)methyl]phenol](/img/structure/B2460995.png)
![2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile](/img/structure/B2460996.png)
![5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole](/img/structure/B2460997.png)
